N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H22ClN3O3 and its molecular weight is 399.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) . DXPS is a key enzyme in the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoids . This pathway is absent in humans but crucial for various pathogens, making it an attractive target for drug development .
Mode of Action
This compound acts as an inhibitor of DXPS . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of 1-deoxy-D-xylulose (DOX) to 1-deoxy-D-xylulose-5-phosphate (DXP), a critical step in the MEP pathway .
Biochemical Pathways
By inhibiting DXPS, the compound disrupts the MEP pathway, leading to a decrease in the production of isoprenoids . Isoprenoids are vital components of various cellular processes, including cell membrane integrity, energy metabolism, and protein modification. Therefore, the inhibition of isoprenoid biosynthesis can have significant downstream effects, including impaired cell growth and viability .
Result of Action
The inhibition of DXPS and the subsequent disruption of the MEP pathway can lead to the death of the pathogen, as the production of essential isoprenoids is halted . This makes this compound a potential candidate for the development of new antimicrobial drugs .
Biochemical Analysis
Biochemical Properties
It’s structurally related to N-(2-chlorobenzyl)-substituted hydroxamate, which has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . This suggests that N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide may interact with similar enzymes and proteins.
Cellular Effects
Compounds with similar structures have been shown to have significant effects on cellular processes . For instance, N-(2-chlorobenzyl)-substituted hydroxamate demonstrated antiallodynic and anticonvulsant activity in animal models of pain and epilepsy . This suggests that this compound might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its structural similarity to N-(2-chlorobenzyl)-substituted hydroxamate, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models .
Metabolic Pathways
Given its structural similarity to other compounds, it may be involved in similar metabolic pathways .
Properties
CAS No. |
892263-26-2 |
---|---|
Molecular Formula |
C21H22ClN3O3 |
Molecular Weight |
399.88 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22ClN3O3/c1-2-3-6-11-25-20(27)16-10-9-14(12-18(16)24-21(25)28)19(26)23-13-15-7-4-5-8-17(15)22/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
DUDNMHORHGQPKH-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)NC1=O |
solubility |
not available |
Origin of Product |
United States |
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